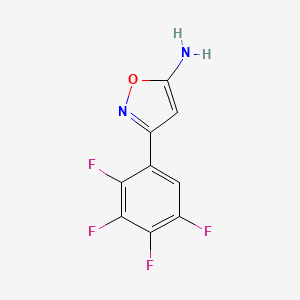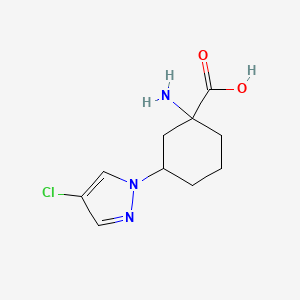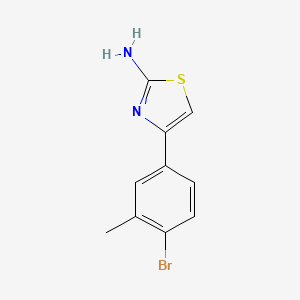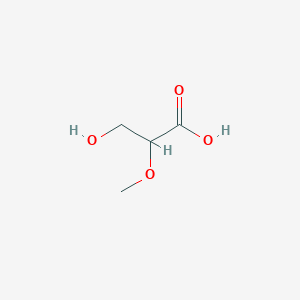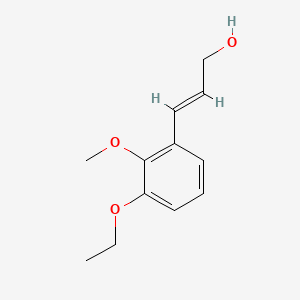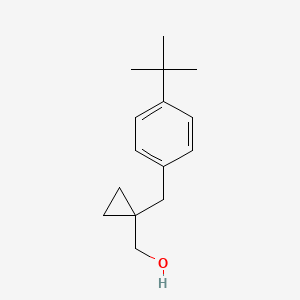
4-(Aminomethyl)cyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)cyclopentane-1,2-diol is an organic compound with the molecular formula C6H13NO2 It features a cyclopentane ring substituted with an aminomethyl group and two hydroxyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)cyclopentane-1,2-diol using hydrogenation techniques. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Another method involves the reductive amination of cyclopentane-1,2-dione with formaldehyde and ammonia. This reaction proceeds under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems allows for efficient large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentanone, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: N-substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)cyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,2-diol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)cyclopentane-1,2-diol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Cyclopentane-1,2-dione: A diketone that can be used as a precursor for the synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4-(aminomethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-3-4-1-5(8)6(9)2-4/h4-6,8-9H,1-3,7H2 |
Clave InChI |
SLAWRXBQCZSMOB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C1O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


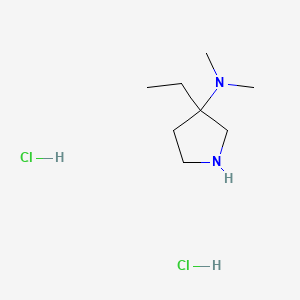
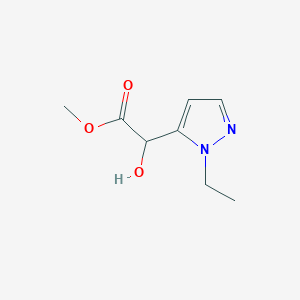
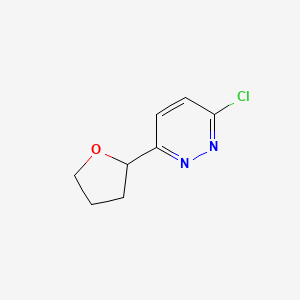
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
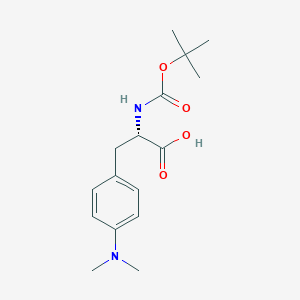
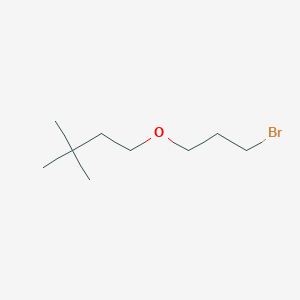
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

